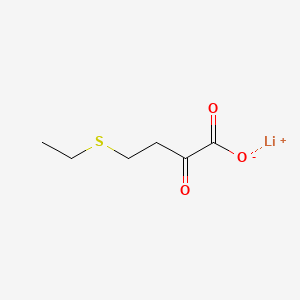
lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate, also known as lithium ethylsulfanyl oxobutanoate or lithium ESOB, is an organic compound composed of lithium and ethylsulfanyl oxobutanoate. It has been studied for use in a variety of scientific applications, including research on its biochemical and physiological effects, as well as its potential for use in laboratory experiments.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate can be achieved through a multi-step process involving the reaction of several starting materials.
Starting Materials
Ethyl 4-bromobutanoate, Lithium hydroxide, Sodium ethylsulfinate, Sodium hydride, Carbon dioxide
Reaction
Step 1: Ethyl 4-bromobutanoate is reacted with sodium ethylsulfinate in the presence of sodium hydride to form ethyl 4-(ethylsulfanyl)butanoate., Step 2: Lithium hydroxide is added to a solution of ethyl 4-(ethylsulfanyl)butanoate in water to form lithium(1+) 4-(ethylsulfanyl)butanoate., Step 3: Carbon dioxide is bubbled through the solution of lithium(1+) 4-(ethylsulfanyl)butanoate to form lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate.
Wissenschaftliche Forschungsanwendungen
Lithium ESOB has been studied for use in a variety of scientific applications. It has been studied for its potential as an anti-inflammatory agent, as well as its potential for use in the treatment of depression, bipolar disorder, and other neurological disorders. It has also been studied for its potential as an antioxidant, and for its potential in the treatment of cancer.
Wirkmechanismus
The mechanism of action of lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate ESOB is not yet fully understood. However, it is believed to act by binding to and activating certain receptors in the brain, which in turn leads to changes in neuronal activity and neurotransmitter release. This can lead to changes in mood, behavior, and cognition.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate ESOB are not yet fully understood. However, it is believed to act by binding to and activating certain receptors in the brain, which in turn leads to changes in neuronal activity and neurotransmitter release. This can lead to changes in mood, behavior, and cognition. It has also been shown to have antioxidant and anti-inflammatory effects, as well as potential for use in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate ESOB in laboratory experiments include its stability, ease of synthesis, and ability to bind to and activate certain receptors in the brain. However, there are some limitations to its use in laboratory experiments. For example, it is not suitable for use in high-throughput experiments due to its low solubility in water. Additionally, its potential for use in the treatment of neurological disorders has yet to be fully explored.
Zukünftige Richtungen
The potential future directions for lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate ESOB include further research into its potential for use in the treatment of neurological disorders, such as depression, bipolar disorder, and other mental illnesses. Additionally, further research into its potential for use as an anti-inflammatory agent and antioxidant, as well as its potential for use in the treatment of cancer, is warranted. Additionally, further research into its mechanism of action, as well as its potential for use in high-throughput experiments, is also needed.
Eigenschaften
IUPAC Name |
lithium;4-ethylsulfanyl-2-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S.Li/c1-2-10-4-3-5(7)6(8)9;/h2-4H2,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQBEURVJGBLLV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCSCCC(=O)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9LiO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B6610392.png)

![(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride](/img/structure/B6610398.png)
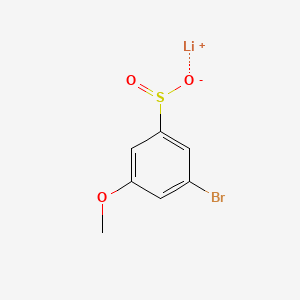
![[3-(aminomethyl)phenyl]phosphonic acid hydrobromide](/img/structure/B6610423.png)

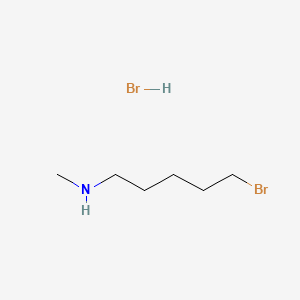
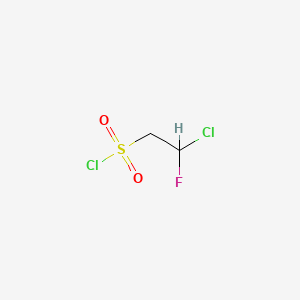
![(9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate hydrochloride, trans](/img/structure/B6610447.png)
![2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid](/img/structure/B6610453.png)
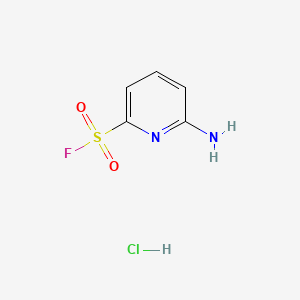
![tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate](/img/structure/B6610468.png)
![2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6610480.png)
